Acetamide, 2-dimethylamino-N-(4,8-dimethyl-2-oxo-2H-furo(2,3-h)-1-benzopyran-9-yl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2-dimethylamino-N-(4,8-dimethyl-2-oxo-2H-furo(2,3-h)-1-benzopyran-9-yl)-, hydrochloride is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-dimethylamino-N-(4,8-dimethyl-2-oxo-2H-furo(2,3-h)-1-benzopyran-9-yl)-, hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the furobenzopyran core, followed by the introduction of the dimethylamino and acetamide groups. Common reagents used in these reactions include dimethylamine, acetic anhydride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-dimethylamino-N-(4,8-dimethyl-2-oxo-2H-furo(2,3-h)-1-benzopyran-9-yl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are tailored to optimize the reaction efficiency and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Acetamide, 2-dimethylamino-N-(4,8-dimethyl-2-oxo-2H-furo(2,3-h)-1-benzopyran-9-yl)-, hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of Acetamide, 2-dimethylamino-N-(4,8-dimethyl-2-oxo-2H-furo(2,3-h)-1-benzopyran-9-yl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, 2-(dimethylamino)-N,N-dimethyl-
- 4-Methylangelicin
- 1-Pyrrolidineacetamide, N-(4,8-dimethyl-2-oxo-2H-furo(2,3-h)-1-benzopyran-9-yl)-, hydrochloride
Uniqueness
Acetamide, 2-dimethylamino-N-(4,8-dimethyl-2-oxo-2H-furo(2,3-h)-1-benzopyran-9-yl)-, hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its furobenzopyran ring system and the presence of dimethylamino and acetamide groups contribute to its versatility and effectiveness in various scientific and industrial contexts.
Properties
CAS No. |
75616-54-5 |
---|---|
Molecular Formula |
C17H19ClN2O4 |
Molecular Weight |
350.8 g/mol |
IUPAC Name |
2-(dimethylamino)-N-(4,8-dimethyl-2-oxofuro[2,3-h]chromen-9-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C17H18N2O4.ClH/c1-9-7-14(21)23-17-11(9)5-6-12-15(17)16(10(2)22-12)18-13(20)8-19(3)4;/h5-7H,8H2,1-4H3,(H,18,20);1H |
InChI Key |
UZWSJONMBLJZAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2C(=C(O3)C)NC(=O)CN(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.